
Fosinopril (sodium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Fosinopril sodium is a phosphonate-containing angiotensin-converting enzyme (ACE) inhibitor used primarily for the treatment of hypertension and certain types of chronic heart failure . It is marketed under the trade name Monopril by Bristol-Myers Squibb . Fosinopril sodium is unique among ACE inhibitors due to its phosphinate group, which allows for specific binding to the ACE enzyme .
準備方法
Synthetic Routes and Reaction Conditions: Fosinopril sodium is synthesized through a multi-step process involving the esterification of fosinopril with sodium . The synthesis begins with the preparation of the key intermediate, fosinopril, which involves the reaction of a phosphinic acid derivative with a proline derivative. The final step involves the conversion of fosinopril to its sodium salt form .
Industrial Production Methods: The industrial production of fosinopril sodium involves large-scale synthesis using similar steps as the laboratory synthesis but optimized for higher yields and purity. The process includes stringent quality control measures to ensure the final product meets pharmaceutical standards .
化学反応の分析
Types of Reactions: Fosinopril sodium undergoes various chemical reactions, including hydrolysis, oxidation, and complexation .
Common Reagents and Conditions:
Hydrolysis: Fosinopril sodium is hydrolyzed by esterases to form its active metabolite, fosinoprilat.
Complexation: Fosinopril sodium forms inclusion complexes with cyclodextrins, which can enhance its solubility and stability.
Major Products Formed:
Hydrolysis: Fosinoprilat
Oxidation: β-Ketoamide and phosphonic acid
Complexation: Fosinopril-cyclodextrin inclusion complex
科学的研究の応用
Fosinopril sodium has several scientific research applications:
作用機序
Fosinopril sodium is a prodrug that is hydrolyzed to its active form, fosinoprilat . Fosinoprilat inhibits the angiotensin-converting enzyme, preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor . This inhibition leads to decreased blood pressure and reduced workload on the heart . Additionally, fosinoprilat increases plasma renin activity and reduces aldosterone secretion, contributing to its antihypertensive effects .
類似化合物との比較
Lisinopril: Another ACE inhibitor used for hypertension and heart failure.
Enalapril: An ACE inhibitor with similar uses but different pharmacokinetic properties.
Ramipril: Known for its long duration of action and use in heart failure management.
Uniqueness of Fosinopril Sodium: Fosinopril sodium is unique due to its phosphinate group, which allows for dual excretion via the liver and kidneys . This property makes it particularly suitable for patients with renal impairment, as it does not require dose adjustment . Additionally, its ability to form inclusion complexes with cyclodextrins enhances its solubility and stability .
特性
分子式 |
C30H45NNaO7P |
---|---|
分子量 |
585.6 g/mol |
IUPAC名 |
sodium;(2S,4S)-4-cyclohexyl-1-[2-[[(1S)-2-methyl-1-propanoyloxypropoxy]-(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C30H46NO7P.Na/c1-4-28(33)37-30(22(2)3)38-39(36,18-12-11-15-23-13-7-5-8-14-23)21-27(32)31-20-25(19-26(31)29(34)35)24-16-9-6-10-17-24;/h5,7-8,13-14,22,24-26,30H,4,6,9-12,15-21H2,1-3H3,(H,34,35);/q;+1/p-1/t25-,26+,30+,39-;/m1./s1 |
InChIキー |
TVTJZMHAIQQZTL-WATAJHSMSA-M |
SMILES |
CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)N2CC(CC2C(=O)[O-])C3CCCCC3.[Na+] |
異性体SMILES |
CCC(=O)O[C@H](C(C)C)O[P@](=O)(CCCCC1=CC=CC=C1)CC(=O)N2C[C@@H](C[C@H]2C(=O)[O-])C3CCCCC3.[Na+] |
正規SMILES |
CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)N2CC(CC2C(=O)[O-])C3CCCCC3.[Na+] |
ピクトグラム |
Irritant; Health Hazard |
同義語 |
Dynacil Fosenopril Fosinil Fosinopril Fosinopril Sodium Fosinopril, (1(S*(R*)),2 alpha,4 alpha)-(D-Pro)-Isomer Fosinopril, (1(S*(R*)),2 alpha,4 beta)-Isomer Fosinopril, (1(S*(S*)),2 alpha,4 beta)-Isomer Fosinorm Fositens Fozitec Hiperlex Monopril Newace Sodium, Fosinopril SQ 28,555 SQ 28555 SQ-28,555 SQ-28555 SQ28,555 SQ28555 Staril Tenso Stop Tensocardil |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。